molecular formula C27-H31-N-O11.Cl-H B107339 Doxorubicinol hydrochloride CAS No. 63950-05-0

Doxorubicinol hydrochloride

Número de catálogo: B107339
Número CAS: 63950-05-0
Peso molecular: 581.9988
Clave InChI: ORLHIGGRLIJIIM-PNOIAXSSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Clinical Efficacy

Doxorubicinol has been evaluated for its efficacy in various cancer treatments. A meta-analysis indicated that doxorubicin-containing regimens maintain significant effectiveness in treating breast cancer post-surgery. Specifically, doxorubicin regimens demonstrated a disease-free survival (DFS) rate comparable to established protocols like cyclophosphamide, methotrexate, and fluorouracil (CMF) .

Cardiotoxicity Reduction

Research has shown that formulations incorporating doxorubicinol can reduce cardiotoxicity associated with traditional doxorubicin therapy. Studies comparing pegylated liposomal doxorubicin (PLD) to standard doxorubicin revealed that PLD had significantly lower rates of cardiotoxic events while maintaining similar efficacy in metastatic breast cancer treatment .

Data Tables

Application AreaFindingsSource
Mechanism of ActionIntercalates DNA; inhibits topoisomerase II; induces apoptosis
Clinical EfficacyComparable DFS to CMF regimens in breast cancer treatment
CardiotoxicityPLD shows reduced cardiotoxicity compared to standard doxorubicin

Case Study 1: Metastatic Breast Cancer

A phase III trial compared PLD with conventional doxorubicin in women with metastatic breast cancer. The results demonstrated that while both treatments were effective in terms of progression-free survival (PFS), PLD had a significantly lower incidence of cardiotoxicity (HR=3.16 for doxorubicin) and other side effects like alopecia and neutropenia .

Case Study 2: Ovarian Cancer

In patients with advanced ovarian cancer who had failed prior platinum-based chemotherapy, the use of liposomal formulations containing doxorubicinol showed promising results. These formulations not only improved patient outcomes but also minimized the risk of cardiac complications associated with high-dose anthracycline therapies .

Actividad Biológica

Doxorubicinol hydrochloride, a metabolite of doxorubicin, is an important compound in cancer therapy, particularly in the treatment of various malignancies. This article delves into its biological activity, mechanisms of action, clinical efficacy, and associated case studies.

This compound exhibits several key mechanisms that contribute to its antitumor activity:

  • DNA Intercalation : It intercalates into the DNA structure, disrupting the normal function of DNA and leading to strand breakage. This action is crucial for its cytotoxic effects on rapidly dividing cancer cells .
  • Inhibition of Topoisomerase II : The compound inhibits DNA topoisomerase II, an enzyme essential for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells .
  • Generation of Reactive Oxygen Species (ROS) : this compound also generates ROS, which contributes to oxidative stress and cellular damage. This mechanism is particularly effective against cancer cells that lack robust antioxidant defenses, making them more susceptible to the drug's effects .
  • Apoptotic Pathways Activation : The compound induces apoptosis through various pathways, including the activation of caspases and alteration of mitochondrial membrane potential .

Clinical Efficacy

This compound has been evaluated in numerous clinical studies:

  • Meta-Analysis Findings : A meta-analysis by the Early Breast Cancer Trialists Collaborative Group (EBCTCG) demonstrated that doxorubicin-containing regimens retain at least 75% of the historical efficacy compared to cyclophosphamide, methotrexate, and fluorouracil (CMF) regimens in terms of disease-free survival (DFS) and overall survival (OS) . The hazard ratios were reported as 0.91 for both DFS and OS, indicating comparable efficacy.
  • Case Studies : In a study involving 509 women with metastatic breast cancer (MBC), doxorubicin was compared with pegylated liposomal doxorubicin (PLD). While both treatments showed similar progression-free survival rates (6.9 months for PLD vs. 7.8 months for doxorubicin), doxorubicin was associated with significantly higher rates of cardiotoxicity and other adverse effects .

Safety Profile and Toxicity

Despite its effectiveness, this compound is associated with several toxicities:

  • Cardiotoxicity : The risk of cardiotoxicity is a significant concern with doxorubicin treatment. Studies have shown that cumulative doses correlate with increased cardiac events, including heart failure . Biomarkers such as Troponin T have been used to assess cardiac damage in patients receiving the drug .
  • Hematological Toxicity : Myelosuppression is another common side effect, leading to increased risk of infections and bleeding due to reduced blood cell counts .

Comparative Analysis

The following table summarizes key findings from clinical studies comparing doxorubicin-containing regimens with other treatment options:

StudyRegimenNumber of PatientsDFS Hazard Ratio (95% CI)OS Hazard Ratio (95% CI)
NSABP B-15Doxorubicin + Cyclophosphamide15620.93 (0.82-1.06)0.97 (0.83-1.12)
EBCTCG Meta-AnalysisDoxorubicin vs CMF35100.91 (0.82-1.01)0.91 (0.81-1.03)
PLD vs DoxorubicinPegylated Liposomal Doxorubicin vs Doxorubicin509--

Propiedades

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,16-,17-,22+,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLHIGGRLIJIIM-PNOIAXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

141434-67-5 (Parent)
Record name 13-Dihydroadriamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

582.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63950-05-0
Record name 13-Dihydroadriamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXORUBICINOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LVW1H75S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxorubicinol hydrochloride
Reactant of Route 2
Doxorubicinol hydrochloride
Reactant of Route 3
Doxorubicinol hydrochloride
Reactant of Route 4
Doxorubicinol hydrochloride
Reactant of Route 5
Doxorubicinol hydrochloride
Reactant of Route 6
Doxorubicinol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.